3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE

Description

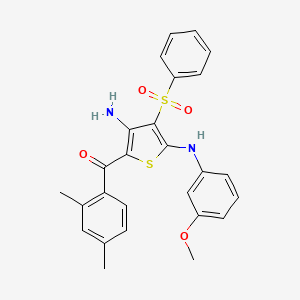

This compound is a thiophene derivative featuring a benzenesulfonyl group at position 3, a 2,4-dimethylbenzoyl group at position 5, and a 3-methoxyphenyl-substituted diamine moiety at positions 2 and 4 of the thiophene core. The compound’s structure combines sulfonamide, benzoyl, and aryl methoxy functionalities, which are common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)23(29)24-22(27)25(34(30,31)20-10-5-4-6-11-20)26(33-24)28-18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREIGRCTDYDRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl, dimethylbenzoyl, and methoxyphenyl groups through various substitution and coupling reactions. Common reagents used in these steps include sulfonyl chlorides, benzoyl chlorides, and methoxyphenyl amines, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features of Analogs

Functional Group Analysis

- Sulfonyl Groups : The benzenesulfonyl group in the target compound is structurally analogous to the dual sulfonyl groups in the thiazole derivative . Sulfonyl groups enhance thermal stability and solubility in polar solvents but may reduce membrane permeability in biological systems.

- Benzoyl Variations : The 2,4-dimethylbenzoyl group in the target differs from the 3,5-dimethylbenzoyl group in . Steric hindrance from the 2,4-substitution may reduce reactivity compared to the 3,5-isomer.

- Aryl Methoxy Moieties: The 3-methoxyphenyl group in the target aligns with methoxypropyl amines in , which are known to modulate pharmacokinetic properties (e.g., metabolic stability).

Hypothetical Property Comparisons

Based on structural analogs:

- Solubility : The target compound’s benzenesulfonyl and methoxyphenyl groups likely increase water solubility compared to the dioxolane-containing thiophene in .

- Bioactivity : Thiophene derivatives with benzoyl/sulfonyl groups (e.g., ) often exhibit kinase inhibitory activity. The target’s diamine moiety may enhance binding to biological targets via hydrogen bonding.

- Synthetic Challenges : The presence of multiple bulky substituents (e.g., 2,4-dimethylbenzoyl) could complicate synthesis compared to simpler analogs like .

Biological Activity

The compound 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, particularly focusing on its anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that enhance its reactivity and biological activity. The presence of thiophene rings, sulfonyl groups, and methoxy substituents contributes to its pharmacological profile.

1. Anti-inflammatory Activity

Thiophene derivatives have been widely studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit key inflammatory pathways:

- Inhibition of COX and LOX Enzymes : Compounds related to thiophenes have shown significant inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, a thiophene derivative demonstrated an IC50 of 29.2 µM for the 5-lipoxygenase enzyme, indicating its potential as an anti-inflammatory agent .

- Cytokine Modulation : In vitro studies have shown that thiophene derivatives can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10. This suggests a mechanism where these compounds can modulate immune responses effectively .

2. Antioxidant Activity

Antioxidant activity is another notable feature of thiophene derivatives:

- Total Antioxidant Capacity (TAC) : Studies have evaluated the TAC of various thiophene compounds using the phosphomolybdenum method. Results indicated that certain derivatives exhibited antioxidant potency comparable to ascorbic acid, suggesting their potential use in combating oxidative stress-related diseases .

3. Anticancer Potential

The anticancer properties of thiophene derivatives are being actively researched:

- Mechanisms of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cancer progression. The structural features of thiophenes allow them to interact with DNA and other cellular targets, potentially leading to cell cycle arrest and apoptosis.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

- Study on Inflammatory Diseases : A study involving the administration of a thiophene derivative in a mouse model showed significant reduction in inflammation markers and improved recovery from induced lung injury .

- Cancer Research : Research focusing on the anticancer effects of related thiophene compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, showcasing their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.